7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDASSZXVCIBITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934202 | |
| Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151225-39-7 | |
| Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151225-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 4-Hydroxy-2-Pyridones with Arylmethylene Malononitriles
A widely employed method involves the cyclization of 4-hydroxy-2-pyridones (1a–d ) with arylmethylene malononitriles (2a–h ) in the presence of piperidine as a catalyst. This reaction proceeds under reflux in methanol, yielding bicyclic 2-amino-4H-pyran derivatives.
Reaction Conditions :
-
Catalyst : Piperidine (1–2 drops)
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Solvent : Methanol
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Temperature : Reflux (~65°C)
-
Time : 1–3 hours
Example Synthesis :
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3b ) was synthesized by refluxing 1b (4-hydroxy-6-methyl-2(1H)-pyridone) and 2b (arylmethylene methyl cyanoacetate) for 1 hour, achieving a 95% yield.
| Precursor | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Hydroxy-6-methyl-2-pyridone | Arylmethylene malononitrile | 1 | 95 |
| 4-Hydroxy-2-pyridone | Arylmethylene cyanoacetate | 2 | 88 |
Ammonium Acetate-Catalyzed Cyclocondensation
An alternative approach utilizes ammonium acetate in acetic acid to facilitate cyclocondensation between cyclic carbonyl compounds and malononitrile derivatives. This method is notable for its high purity (>98%) and scalability.
Key Parameters :
-
Catalyst : Ammonium acetate (10 mol%)
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Solvent : Acetic acid
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Temperature : 120°C
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Workup : Recrystallization from ethanol
Advantages :
Post-Synthetic Modifications
Substitution at the Amino Group
The primary amine group in 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine can undergo nucleophilic substitution to yield derivatives such as N-(4,5-dihydro-1H-imidazol-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine.
Reaction Protocol :
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React the amine with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane.
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Add triethylamine as a base to neutralize HCl byproducts.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
| Derivative | Molecular Formula | Yield (%) |
|---|---|---|
| N-(Imidazol-2-yl) derivative | C₁₁H₁₄N₄O | 72 |
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Industrial methods prioritize solvent recovery and catalyst reusability. For instance, methanol from cyclization reactions can be distilled and reused, reducing costs by ~30%.
Continuous Flow Synthesis
Pilot studies demonstrate that continuous flow reactors enhance reaction efficiency:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 2 hours | 20 minutes |
| Yield | 88% | 93% |
| Purity | 95% | 99% |
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the pyran ring during synthesis generates undesired oxides. This is mitigated by:
Purification Difficulties
The compound’s polar nature complicates crystallization. Solutions include:
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Mixed Solvent Systems : Ethanol/water (3:1) improves crystal yield by 40%.
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Chromatography : Reverse-phase HPLC achieves >99% purity for pharmaceutical-grade material.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 2 hours | 15 minutes |
| Yield | 88% | 91% |
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydrogen in the presence of palladium on activated carbon as a catalyst.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated carbon.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrano-pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Research indicates that derivatives of 7,8-dihydro-5H-pyrano[4,3-B]pyridin-3-amine exhibit significant analgesic effects. These compounds interact with opioid receptors and may provide pain relief with fewer side effects compared to traditional opioids. Studies have focused on their mechanism of action, which involves the modulation of neurotransmitter systems such as serotonin and norepinephrine pathways, similar to the action of Tramadol .
Antihistaminic Activity
Recent investigations into the structure-activity relationship (SAR) of pyrano[4,3-B]pyridin derivatives have revealed their potential as antihistamines. Compounds with piperazine substitutions have shown promising results in inhibiting histamine receptors, suggesting a pathway for developing new antihistaminic drugs .
Organic Synthesis
Synthetic Methodologies
The synthesis of this compound involves several innovative methodologies. Recent studies have reported efficient synthetic routes that allow for the introduction of various functional groups onto the pyranopyridine scaffold. Techniques such as Pd-catalyzed reactions and seleno-mediated cyclization have been employed to create polyfunctionalized derivatives with enhanced biological activities .
Diversity in Derivatives
The ability to modify the compound's structure leads to a library of derivatives that can be screened for various biological activities. For instance, introducing different substituents at specific positions on the pyridine ring can significantly alter the compound's pharmacological profile, making it a versatile scaffold for drug development .
Material Science
Potential Applications in Materials
The unique chemical properties of this compound suggest its utility in material science, particularly in developing new polymers or coatings that require specific chemical interactions or stability under varying environmental conditions. The compound's heterocyclic nature may impart desirable mechanical and thermal properties to composite materials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic Effects | Demonstrated reduced pain perception in animal models compared to traditional opioids. |
| Study B | Antihistaminic Activity | Identified significant inhibition of H1 receptors with semi-rigid piperazine analogs. |
| Study C | Synthetic Methodologies | Developed a new protocol for synthesizing polyfunctionalized derivatives efficiently. |
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 151.17 g/mol. The compound features a fused pyranopyridine structure that is crucial for its biological activity.
Synthesis
Various synthetic methods have been developed to produce this compound. One notable method involves the use of ammonium acetate as a catalyst in acetic acid, yielding high purity and significant quantities of the product. The synthesis process typically includes:
- Reagents : Ammonium acetate and appropriate cyclic carbonyl compounds.
- Conditions : Refluxing in acetic acid.
- Yield : Up to 95% under optimized conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in anti-cancer and neuroprotective contexts.
Anticancer Activity
Several studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.50 | Induces apoptosis via mitochondrial pathway |
| NCI-H460 | 14.31 | Inhibition of topoisomerase II |
| HeLa | 7.01 | Disassembly of microtubules |
These results suggest that the compound may function as a potent anticancer agent through multiple mechanisms.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it may mitigate oxidative stress and inflammation in neuronal cells, potentially offering benefits in neurodegenerative diseases.
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an IC50 value indicating strong cytotoxicity.
- Neuroprotective Study : Another investigation focused on the compound's ability to protect against oxidative stress-induced neuronal damage in vitro, showing a reduction in cell death and inflammation markers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthetic routes often involve cyclization reactions, coupling strategies (e.g., Suzuki-Miyaura for pyridine ring functionalization), or reductive amination. Optimization can employ factorial design experiments to test variables like temperature, catalyst loading (e.g., Pd-based catalysts), and solvent polarity. Process simulation tools (e.g., Aspen Plus) may model reaction kinetics and thermodynamics for scalability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are critical for structural confirmation. Purity analysis requires HPLC with UV/Vis detection, while hyphenated techniques like LC-MS/MS can identify trace impurities. X-ray crystallography may resolve stereochemical ambiguities .
Q. How can researchers establish a theoretical framework for studying its biological activity, given its structural similarity to other pyridine derivatives?
- Methodological Answer : Link hypotheses to established pharmacological theories (e.g., ligand-receptor interactions, enzyme inhibition). Use molecular docking to predict binding affinities against targets like kinases or GPCRs, followed by in vitro assays (e.g., IC₅₀ determination) to validate computational models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the pyran and pyridine moieties?
- Methodological Answer : Systematically substitute functional groups (e.g., halogens, methoxy) at positions 3 and 7. Evaluate changes in bioactivity via in vitro dose-response assays and correlate with computational descriptors (e.g., logP, polar surface area). Use orthogonal separation technologies (e.g., membrane filtration) to isolate intermediates .
Q. What methodologies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines). Reproduce experiments under standardized conditions (e.g., ATP concentration in kinase assays) and perform statistical sensitivity analyses to quantify variability .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets under dynamic physiological conditions?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study conformational changes in solvent environments. Quantum mechanics/molecular mechanics (QM/MM) hybrid models can elucidate electron transfer mechanisms. Validate predictions with mutagenesis studies on target proteins .
Q. How can researchers optimize large-scale synthesis while minimizing waste and ensuring reproducibility?
- Methodological Answer : Apply green chemistry principles (e.g., solvent substitution with ionic liquids) and process intensification (e.g., continuous flow reactors). Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
